molecular formula C15H22FNO3S B2367505 N-cycloheptyl-3-ethoxy-4-fluorobenzenesulfonamide CAS No. 713502-12-6

N-cycloheptyl-3-ethoxy-4-fluorobenzenesulfonamide

Cat. No.: B2367505
CAS No.: 713502-12-6
M. Wt: 315.4
InChI Key: ZJUOLARXDHEVRS-UHFFFAOYSA-N
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Description

N-Cycloheptyl-3-ethoxy-4-fluorobenzenesulfonamide is a benzenesulfonamide derivative characterized by a cycloheptylamine moiety attached to the sulfonamide group, with ethoxy and fluorine substituents at the 3- and 4-positions of the benzene ring, respectively. This compound is of interest in medicinal and materials chemistry due to the interplay of its substituents, which influence electronic properties, solubility, and intermolecular interactions. Structural determination of such compounds often relies on crystallographic tools like SHELXL and WinGX for refinement and visualization .

Properties

IUPAC Name

N-cycloheptyl-3-ethoxy-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO3S/c1-2-20-15-11-13(9-10-14(15)16)21(18,19)17-12-7-5-3-4-6-8-12/h9-12,17H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUOLARXDHEVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cycloheptyl-3-ethoxy-4-fluorobenzenesulfonamide typically involves the reaction of 3-ethoxy-4-fluorobenzenesulfonyl chloride with cycloheptylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-cycloheptyl-3-ethoxy-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cycloheptyl-3-ethoxy-4-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-ethoxy-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

Key analogs and their substituent variations are summarized below:

Compound Name Substituents (Position) Cycloalkyl Group Key Functional Groups
N-Cycloheptyl-3-ethoxy-4-fluorobenzenesulfonamide Ethoxy (3), F (4) Cycloheptyl Sulfonamide, Ethoxy, Fluorine
N-Cyclohexyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide Methyl (3), F (4), Ethyl Cyclohexyl Sulfonamide, Methyl, Fluorine
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine core, F (phenyl) Sulfonamide, Formyl, Isopropyl

Key Observations:

  • Substituent Effects: Replacing the ethoxy group (target compound) with a methyl group (analog ) reduces steric hindrance and lipophilicity. The ethoxy group may enhance hydrogen-bond acceptor capacity compared to methyl.
  • Heterocyclic vs. Benzene Cores: The pyrimidine-based analog features a nitrogen-rich aromatic system, which could alter π-π stacking interactions and solubility profiles.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for crystal stability and solubility, differ significantly:

  • The target compound’s ethoxy group can act as a hydrogen-bond acceptor, while the fluorine atom may participate in weak C–H···F interactions .
  • The pyrimidine analog leverages its formyl and sulfonamide groups for extensive hydrogen-bond networks, likely enhancing thermal stability.

Electronic and Physicochemical Properties

  • Lipophilicity: The ethoxy group (logP ~1.5–2.0) increases lipophilicity compared to the methyl group (logP ~0.5–1.0) in , which may improve membrane permeability in drug design contexts.
  • Solubility: The pyrimidine analog ’s polar formyl group could enhance aqueous solubility relative to the benzene-based compounds.

Biological Activity

N-cycloheptyl-3-ethoxy-4-fluorobenzenesulfonamide is a sulfonamide derivative with potential biological activity that has garnered interest in various research fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

  • Molecular Formula : C15H22FNO3S
  • Molecular Weight : 315.40 g/mol
  • CAS Number : 713502-12-6

The compound is synthesized through the reaction of 3-ethoxy-4-fluorobenzenesulfonyl chloride with cycloheptylamine in the presence of a base like triethylamine, which neutralizes hydrochloric acid formed during the reaction. The purification process typically involves recrystallization or column chromatography .

This compound exhibits its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, influencing various biological pathways. Its sulfonamide structure allows it to participate in nucleophilic substitution reactions, oxidation-reduction processes, and hydrolysis, which can further modulate its biological activity .

Anticancer Potential

Recent studies indicate that this compound may exhibit anticancer properties. For instance, a screening of diverse compounds on multicellular spheroids revealed promising results for several sulfonamide derivatives, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in disease processes. Research indicates that sulfonamides can modulate enzyme activity through competitive inhibition, which is crucial for designing drugs targeting metabolic pathways .

Comparative Analysis

To understand the unique aspects of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamideSulfonamide derivativeSimilar enzyme inhibition potential
3-Ethoxy-4-fluoro-N-propylbenzenesulfonamideSulfonamide derivativeAntimicrobial properties reported

The presence of different substituents in these compounds affects their chemical reactivity and biological activity, making them valuable for specific applications in drug development .

Case Studies and Research Findings

  • Anticancer Screening : A study conducted on a library of sulfonamides identified several candidates with potent anticancer activity against various cancer cell lines. This compound was among those showing significant efficacy .
  • Enzyme Modulation : Further investigations into the enzyme inhibition capabilities of this compound revealed that it could effectively inhibit certain metabolic enzymes critical in cancer metabolism, potentially leading to reduced tumor growth rates .
  • Pharmacological Applications : Ongoing research is assessing the compound's role as a pharmaceutical intermediate in drug formulations aimed at treating inflammatory diseases and cancers due to its favorable interaction profiles with biological targets .

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